molecular formula C26H30O8 B14374804 Bis{4-[(2,2-dimethyl-1,3-dioxolan-4-yl)methoxy]phenyl}ethane-1,2-dione CAS No. 89812-29-3

Bis{4-[(2,2-dimethyl-1,3-dioxolan-4-yl)methoxy]phenyl}ethane-1,2-dione

Cat. No.: B14374804
CAS No.: 89812-29-3
M. Wt: 470.5 g/mol
InChI Key: OAQPKRLCDNMVEF-UHFFFAOYSA-N
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Description

Bis{4-[(2,2-dimethyl-1,3-dioxolan-4-yl)methoxy]phenyl}ethane-1,2-dione is a complex organic compound characterized by its unique structure, which includes two dioxolane rings attached to a central ethane-1,2-dione core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bis{4-[(2,2-dimethyl-1,3-dioxolan-4-yl)methoxy]phenyl}ethane-1,2-dione typically involves the condensation of 4-hydroxybenzaldehyde with 2,2-dimethyl-1,3-dioxolane-4-methanol under acidic conditions. The reaction proceeds through the formation of an intermediate, which is then oxidized to yield the final product. The reaction conditions often include the use of a strong acid catalyst, such as sulfuric acid, and a controlled temperature environment to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions. The process may include steps such as purification through recrystallization or chromatography to ensure the final product meets the required specifications for its intended applications .

Chemical Reactions Analysis

Types of Reactions

Bis{4-[(2,2-dimethyl-1,3-dioxolan-4-yl)methoxy]phenyl}ethane-1,2-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the dione group to diols or other reduced forms.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents such as sodium borohydride or lithium aluminum hydride for reduction. Substitution reactions often require catalysts like aluminum chloride or iron(III) chloride .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce diols. Substitution reactions can introduce various functional groups, such as nitro, halogen, or alkyl groups, onto the phenyl rings .

Scientific Research Applications

Bis{4-[(2,2-dimethyl-1,3-dioxolan-4-yl)methoxy]phenyl}ethane-1,2-dione has several applications in scientific research:

Mechanism of Action

The mechanism by which Bis{4-[(2,2-dimethyl-1,3-dioxolan-4-yl)methoxy]phenyl}ethane-1,2-dione exerts its effects involves interactions with molecular targets such as enzymes or receptors. The dioxolane rings and phenyl groups can participate in hydrogen bonding, hydrophobic interactions, and π-π stacking, which contribute to the compound’s binding affinity and specificity. These interactions can modulate the activity of target proteins or enzymes, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Bis{4-[(2,2-dimethyl-1,3-dioxolan-4-yl)methoxy]phenyl}ethane-1,2-dione is unique due to its combination of dioxolane rings, phenyl groups, and an ethane-1,2-dione core. This structure provides a distinct set of chemical and physical properties, making it valuable for specific applications in research and industry .

Properties

CAS No.

89812-29-3

Molecular Formula

C26H30O8

Molecular Weight

470.5 g/mol

IUPAC Name

1,2-bis[4-[(2,2-dimethyl-1,3-dioxolan-4-yl)methoxy]phenyl]ethane-1,2-dione

InChI

InChI=1S/C26H30O8/c1-25(2)31-15-21(33-25)13-29-19-9-5-17(6-10-19)23(27)24(28)18-7-11-20(12-8-18)30-14-22-16-32-26(3,4)34-22/h5-12,21-22H,13-16H2,1-4H3

InChI Key

OAQPKRLCDNMVEF-UHFFFAOYSA-N

Canonical SMILES

CC1(OCC(O1)COC2=CC=C(C=C2)C(=O)C(=O)C3=CC=C(C=C3)OCC4COC(O4)(C)C)C

Origin of Product

United States

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